
HDMAPP (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDMAPP (ammonium salt), also known as diphosphoric acid, mono [(2E)-4-hydroxy-3-methyl-2-butenyl] ester, triammonium salt, is a metabolite of the microbial dioxyxylulose-phosphate pathway. This pathway is analogous to the isopentenyl pyrophosphate pathway in mammals. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HDMAPP can be synthesized through the microbial dioxyxylulose-phosphate pathway. This pathway involves the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate, which is then converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol. This intermediate is further converted to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, which is then converted to HDMAPP through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of HDMAPP involves the fermentation of bacteria that possess the dioxyxylulose-phosphate pathway. The bacteria are cultured in a controlled environment, and the HDMAPP is extracted and purified from the bacterial culture .
Analyse Des Réactions Chimiques
Types of Reactions
HDMAPP undergoes several types of chemical reactions, including:
Oxidation: HDMAPP can be oxidized to form various oxidation products.
Reduction: Reduction of HDMAPP can lead to the formation of reduced phosphoantigens.
Substitution: HDMAPP can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized phosphoantigens.
Reduction: Reduced phosphoantigens.
Substitution: Substituted phosphoantigens with various functional groups.
Applications De Recherche Scientifique
HDMAPP has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Plays a role in the activation of Vγ9Vδ2 T cells, which are involved in immune responses.
Medicine: Investigated for its potential use in immunotherapy and as a diagnostic tool for certain diseases.
Mécanisme D'action
HDMAPP exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes. This binding induces the expansion of human memory Vγ9Vδ2 T cells. The molecular targets involved include the T cell receptor and associated signaling pathways. HDMAPP is a protease-resistant and phosphatase-sensitive pyrophosphate, which allows it to effectively activate T cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopentenyl pyrophosphate: Another phosphoantigen that activates Vγ9Vδ2 T cells.
(E)-C-HDMAPP: A pyrophosphonate form of HDMAPP that is more stable in solution and in vascular circulation.
Uniqueness
HDMAPP is unique due to its high affinity for the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes and its ability to induce the expansion of human memory Vγ9Vδ2 T cells. Its stability and resistance to protease and phosphatase degradation also contribute to its uniqueness .
Propriétés
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)
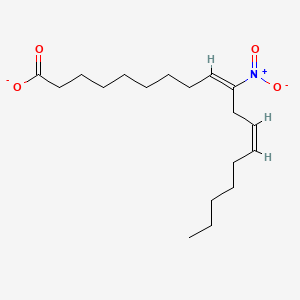

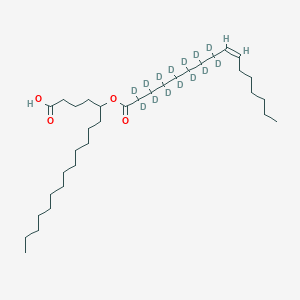
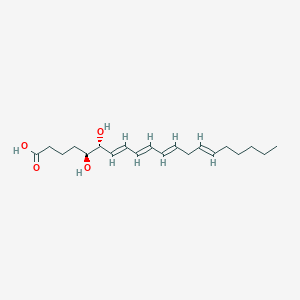

![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
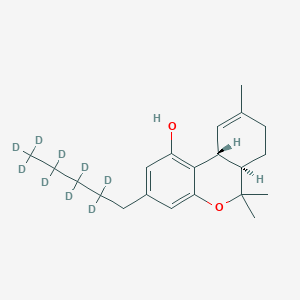


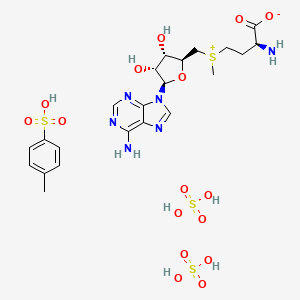
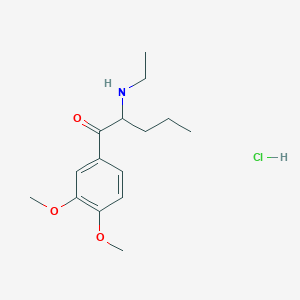
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)

